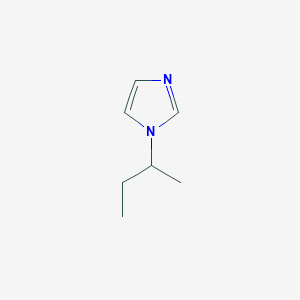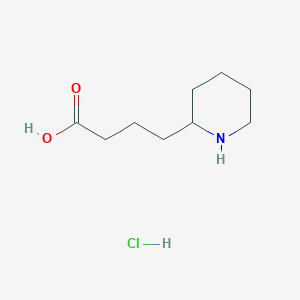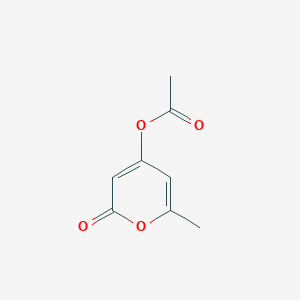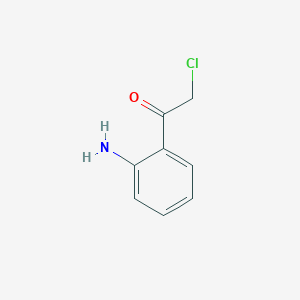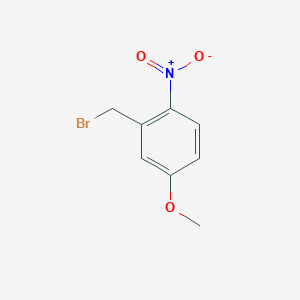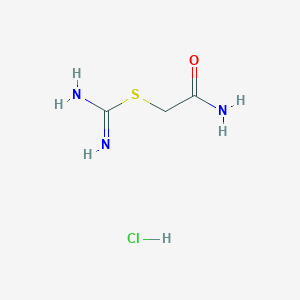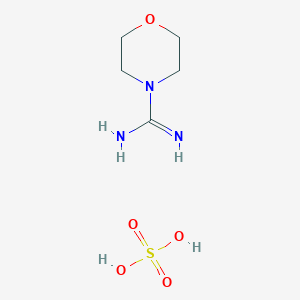
5-Sulfanylpyridine-3-carboxylic acid
Übersicht
Beschreibung
The compound of interest, 5-Sulfanylpyridine-3-carboxylic acid, is not directly studied in the provided papers. However, related compounds and their chemical properties and reactions are discussed, which can provide insights into the behavior of similar sulfur-containing pyridine carboxylic acids. The papers focus on sulfur-containing compounds and their applications in catalysis and peptide synthesis, as well as the study of crystal structures formed by proton-transfer compounds involving sulfonic acids and pyridine derivatives .
Synthesis Analysis
The synthesis of sulfur-containing pyridine compounds is not explicitly detailed for 5-Sulfanylpyridine-3-carboxylic acid. However, one paper describes the use of a sulfuric acid ester as a recyclable catalyst for the synthesis of bis(pyrazolones) . Another paper discusses a sulfanylmethyl-installed dimethylaminopyridine used as an additive in peptide synthesis . These studies suggest that sulfur-containing pyridine compounds can be synthesized through catalytic processes and can function as intermediates or additives in organic synthesis.
Molecular Structure Analysis
The molecular structure of 5-Sulfanylpyridine-3-carboxylic acid is not directly reported, but related structures are analyzed in the context of crystallography. For instance, the hydrated proton-transfer compound of 5-sulfosalicylic acid with 4-aminopyridine has been studied, revealing a complex hydrogen-bonding pattern and a three-dimensional framework structure . Another study on the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid shows the formation of heteromeric cyclic dimers and a three-dimensional layered polymer structure . These findings indicate that sulfur-containing pyridine carboxylic acids can form intricate crystal structures with extensive hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of sulfur-containing pyridine compounds is highlighted in the context of ligation chemistry. Sulfanylmethyl-installed dimethylaminopyridine is used as a thiol additive for native chemical ligation in peptide synthesis, demonstrating the reactivity of the thiol group in such compounds . Although the specific reactions of 5-Sulfanylpyridine-3-carboxylic acid are not discussed, the papers suggest that sulfur-containing pyridine compounds can participate in condensation reactions and act as ligands or catalysts in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Sulfanylpyridine-3-carboxylic acid are not directly addressed in the provided papers. However, the studies on related compounds provide some context. For example, the crystallographic analysis of proton-transfer compounds indicates that these sulfur-containing pyridine derivatives can form stable crystalline structures with specific space groups and unit cell dimensions . The ability to form stable crystals is indicative of the solid-state properties of these compounds, which may include melting points, solubility, and stability. The use of sulfur-containing pyridine compounds in catalysis and peptide synthesis also implies that they have significant chemical stability and reactivity under various conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Halocyclization
5-Sulfanylpyridine-3-carboxylic acid is used in chemical synthesis. For example, its derivatives undergo alkylation to form 2-(prop-2-yn-1-ylsulfanyl)-pyridine-3-carboxylic acid, which reacts further to form complex thiazolopyridinium systems (Kalita et al., 2019).
Characterization and Crystal Structures
It plays a role in forming novel divalent metal carboxylate-sulfonate hybrids. These hybrids feature complex layered and one-dimensional structures, as observed in hydrothermal reactions (Sun et al., 2004).
Insulin-Mimetic Activities
Metal complexes involving 5-sulfanylpyridine-3-carboxylic acid derivatives have been studied for their insulin-mimetic activities. These complexes, synthesized with different metals, exhibit varying degrees of biological activity (Nakai et al., 2005).
Hydrogen-Bonded Polymer Structures
The compound forms extensively hydrogen-bonded three-dimensional layered polymer structures, as observed in certain crystallization processes. This demonstrates its potential in material science and engineering (Meng et al., 2007).
Selective Nucleophilic Chemistry
5-Sulfanylpyridine-3-carboxylic acid is involved in selective nucleophilic chemistry for synthesizing drug-like compounds, exemplified in the solution-phase syntheses of isoxazole-carboxylic acids (Robins et al., 2007).
Pharmaceutical and Biological Applications
The compound serves as a 'privileged scaffold' for the synthesis of pharmaceuticals and biologically active compounds due to its structural properties and reactivity (Grigor’ev et al., 2015).
Charge-Transfer Interactions in Crystals
It is utilized in creating ternary crystalline molecular complexes through charge-transfer and hydrogen-bonding interactions, showcasing its utility in crystallography and materials science (Seaton et al., 2013).
Biosynthesis and Stereochemistry
In the field of biosynthesis, it contributes to understanding the stereochemical assignments and the ring stereoinversion process in carbapenem biosynthesis (Stapon et al., 2003).
Catalysis in Organic Synthesis
Sulfuric acid derivatives of 5-sulfanylpyridine-3-carboxylic acid are used as recyclable catalysts in organic synthesis, highlighting its application in sustainable and green chemistry (Tayebi et al., 2011).
Eigenschaften
IUPAC Name |
5-sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-5(10)3-7-2-4/h1-3,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXTYYLFVZPAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509757 | |
| Record name | 5-Sulfanylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfanylpyridine-3-carboxylic acid | |
CAS RN |
24242-21-5 | |
| Record name | 5-Mercapto-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24242-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Sulfanylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)


